Nadifloxacin

Description

This compound has been used in trials studying the treatment of Acne Vulgaris.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

(R)-isomer does not induce chromosomal aberrations, unlike (S)-isomer; structure given in first source

Properties

IUPAC Name |

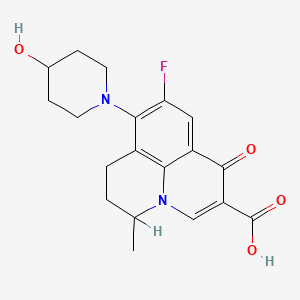

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046483 | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124858-35-1 | |

| Record name | Nadifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124858-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadifloxacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadifloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124858-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Pathway of Nadifloxacin: A Technical Guide for Drug Development Professionals

Nadifloxacin, a potent fluoroquinolone antibiotic, is a cornerstone in the topical treatment of acne vulgaris and various bacterial skin infections.[1][2] Its broad-spectrum activity against both aerobic Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria, stems from its ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and synthesis.[1][2] This guide provides an in-depth exploration of the chemical synthesis of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the strategic considerations behind the synthetic route, detailing the key transformations and the rationale for specific experimental choices.

A Strategic Overview of this compound Synthesis

The synthesis of this compound is a multi-step process that strategically builds the complex tricyclic core of the molecule, followed by the introduction of the crucial 4-hydroxypiperidinyl moiety. The most common synthetic approaches commence from readily available starting materials like 3,4-difluoroaniline or its derivatives, and proceed through the formation of a quinoline ring system, which is a hallmark of this class of antibiotics.

The general synthetic strategy can be visualized as follows:

Caption: A high-level overview of the synthetic strategy for this compound.

Part 1: Construction of the Core Tricyclic Intermediate

The initial phase of the synthesis focuses on assembling the 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid backbone. This is a critical stage that establishes the foundational structure of the final drug molecule.

Step 1: Synthesis of the Quinoline Intermediate

A common starting point for the synthesis is the reaction of a 3,4-difluoroaniline derivative to form a quinoline ring. For instance, 3,4-difluoro-acetbromanilide can be used as a precursor.[3] The synthesis often involves a cyclization reaction to build the quinoline core.

A patented method describes the synthesis starting from 5,6-difluoro-2-methyl-tetrahydroquinoline.[4] This intermediate is then reacted with diethyl ethoxymethylenemalonate (EMME) to form the initial quinoline structure.[3][4] This reaction is typically heated to drive the condensation and subsequent cyclization.

Step 2: Cyclization to Form the Tricyclic System

Following the formation of the quinoline intermediate, the next crucial step is an intramolecular cyclization to create the third ring of the benzo[ij]quinolizine system. This is often achieved by heating in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA).[3][4] The PPA facilitates the electrophilic attack of the side chain onto the aromatic ring, leading to the desired tricyclic product.

Step 3: Carboxyl Group Protection

To prevent unwanted side reactions in the subsequent steps, the carboxylic acid group is often protected. A common method involves the use of boric anhydride and acetic anhydride.[3] This forms a borane complex, specifically (O-B)-Diacetoxy-(8,9-difluoro-6,7-dihydro-1-oxo-1H,5H-benzo[i,j] quinolizine-2-carboxy) borane, which is a key intermediate in several patented synthetic routes.[5] This protection strategy is efficient and the resulting intermediate is often crystalline, allowing for purification by filtration.

The overall workflow for the synthesis of the key intermediate can be summarized as follows:

Caption: Workflow for the synthesis of the protected tricyclic intermediate.

Part 2: Introduction of the 4-Hydroxypiperidinyl Moiety and Final Deprotection

With the core structure in place and the carboxylic acid group protected, the next phase involves the introduction of the 4-hydroxypiperidinyl group at the C-8 position.

Step 4: Nucleophilic Aromatic Substitution

The fluorine atom at the C-8 position of the tricyclic intermediate is activated towards nucleophilic aromatic substitution. This allows for the displacement of the fluoride ion by the nitrogen atom of 4-hydroxypiperidine. The reaction is typically carried out in a suitable solvent such as acetonitrile.[3] This condensation step is a critical bond-forming reaction that introduces the final key substituent.

Step 5: Deprotection and Hydrolysis

The final step in the synthesis is the removal of the borane protecting group and hydrolysis to yield the free carboxylic acid of this compound. This is typically achieved by treating the product from the previous step with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product.[3]

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on information from various sources. It is intended for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

| Step | Procedure | Key Reagents & Conditions | Expected Outcome |

| 1 | Quinoline Formation & Cyclization | 5,6-difluoro-2-methyl-tetrahydroquinoline, Diethyl ethoxymethylenemalonate (EMME), Polyphosphoric Acid (PPA), High Temperature (e.g., 130°C) | Formation of the tricyclic carboxylic acid intermediate. |

| 2 | Carboxyl Protection | Tricyclic intermediate, Boric Anhydride, Acetic Anhydride, Reflux | Formation of the (O-B)-Diacetoxy borane complex. |

| 3 | Condensation | Borane complex intermediate, 4-hydroxypiperidine, Acetonitrile | Introduction of the 4-hydroxypiperidinyl group. |

| 4 | Hydrolysis | Product from Step 3, Aqueous NaOH, Acidification | Deprotection and formation of this compound. |

Synthesis of S-(-)-Nadifloxacin

The clinically used form of this compound is often the S-(-)-enantiomer, which exhibits greater biological activity.[5] The synthesis of the enantiomerically pure compound can be achieved by starting with an optically active precursor. A patented method describes the synthesis beginning with 3,4-difluoro-acetbromanilide, which undergoes a series of reactions including quinoline synthesis and hydrogenation, followed by the resolution of a key intermediate to obtain the desired S-enantiomer.[3] This chiral separation is a critical step to ensure the stereochemical purity of the final active pharmaceutical ingredient.

Conclusion

The chemical synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles, including aromatic chemistry, cyclization reactions, and the use of protecting groups. Understanding the intricacies of this synthetic pathway is crucial for process optimization, impurity profiling, and the development of new and improved manufacturing methods. The insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important topical antibiotic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN101298452A - Preparing methods and uses of S-(-)-nadifloxacin and water soluble salt thereof - Google Patents [patents.google.com]

- 4. CN106279146A - A kind of this compound crude drug synthetic method - Google Patents [patents.google.com]

- 5. Efficient Process For Intermediate Of this compound [quickcompany.in]

A Technical Guide to the Crystal Structure and Polymorphism of Nadifloxacin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nadifloxacin, a potent topical fluoroquinolone antibiotic, is a critical active pharmaceutical ingredient (API) in the treatment of acne vulgaris and other bacterial skin infections.[1][2] Like many APIs, its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance. Different solid forms, including polymorphs, solvates (pseudopolymorphs), and co-crystals, can exhibit distinct physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which in turn can significantly impact the safety and efficacy of the final drug product.[3] This technical guide provides an in-depth exploration of the known crystal structures of this compound and a comprehensive framework for the systematic investigation of its polymorphism. We will delve into the structural characteristics of its known solid forms and present detailed, field-proven protocols for polymorphic screening and characterization using state-of-the-art analytical techniques.

The Significance of Solid-State Chemistry in this compound Development

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism.[4] These different forms arise from variations in the packing of molecules in the crystal lattice and/or differences in molecular conformation. Even subtle changes in the crystal structure can lead to dramatic differences in a drug's performance. For a topically applied drug like this compound, properties such as particle size and dissolution rate in the formulation can influence its release and skin permeation.[5] Therefore, a thorough understanding and control of this compound's solid forms are not merely academic exercises but essential components of quality by design (QbD) in pharmaceutical development.

A comprehensive polymorph screen early in the development process is crucial to:

-

Identify the most thermodynamically stable form, mitigating the risk of phase transitions in the drug product.[6]

-

Discover metastable forms that may offer therapeutic advantages, such as enhanced solubility.

-

Secure intellectual property rights for novel solid forms.

-

Ensure batch-to-batch consistency and compliance with regulatory standards.

Known Crystal Structures of this compound

To date, the scientific literature describes at least three distinct crystalline forms of this compound: an anhydrate, a hemihydrate, and a co-crystal with oxalic acid.

This compound Anhydride and Hemihydrate

The crystal structures of this compound anhydride and its hemihydrate were determined by Kido and Hashimoto through X-ray analysis.[7][8] Their study revealed that both the anhydrous and the hemihydrated forms contain two crystallographically independent molecules (A and B) within the asymmetric unit.[7][8] In these structures, the this compound molecules are intricately linked by hydrogen bonds.[7][8] Unfortunately, the detailed crystallographic data for these forms are not publicly accessible in major databases as of the writing of this guide.

This compound-Oxalic Acid Co-crystal

A 2:1 co-crystal of this compound with oxalic acid has been successfully synthesized and characterized.[7][9][10] Co-crystals are multi-component solids where the API and a co-former are held together by non-covalent interactions, primarily hydrogen bonds.[7] The formation of co-crystals is a well-established strategy in crystal engineering to modify the physicochemical properties of an API.[7]

The this compound-oxalic acid co-crystal was prepared by slow evaporation from a chloroform:acetone solvent system.[9] Its structure has been elucidated by single-crystal X-ray diffraction and is available in the Cambridge Structural Database (CSD) under the reference code 2194837.[10]

Key Structural Features:

-

Stoichiometry: The asymmetric unit consists of one this compound molecule and half of an oxalic acid molecule, leading to a 2:1 ratio in the final crystal structure.[10]

-

Crystal System: Triclinic[10]

-

Space Group: P-1[10]

-

Hydrogen Bonding: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Notably, O-H···O interactions are the major contributors to the supramolecular assembly.[9] An intramolecular O-H···O hydrogen bond is also present within the this compound molecule itself.[9]

The characterization of this co-crystal was further supported by Fourier-Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC).[9] DSC analysis showed a distinct melting point for the co-crystal at 438.8 K, which is different from the melting points of pure this compound (478.9 K) and oxalic acid (387.8 K), confirming the formation of a new solid phase.[9]

| Solid Form | Crystal System | Space Group | Key Features | Reference |

| Anhydride | Data not available | Data not available | Two independent molecules in the asymmetric unit. | [7][8] |

| Hemihydrate | Data not available | Data not available | A pseudopolymorph containing 0.5 moles of water per mole of this compound. | [7][8] |

| Co-crystal with Oxalic Acid (2:1) | Triclinic | P-1 | Stabilized by extensive O-H···O hydrogen bonds. CSD Ref: 2194837. | [9][10] |

A Systematic Approach to Polymorphic Screening of this compound

The objective of a polymorph screen is to recrystallize the API under a wide variety of conditions to induce the formation of different solid forms.[4] This involves exploring a broad crystallization space defined by solvents, temperatures, and crystallization methods.

Below is a comprehensive workflow for conducting a polymorphic screen for a fluoroquinolone API like this compound.

Polymorphic Screening Workflow

Caption: Workflow for a systematic polymorphic screen.

Experimental Protocols

Causality: The choice of crystallization method and solvent is critical as it dictates the supersaturation rate and the specific molecular interactions, which are key controlling factors in the nucleation of different polymorphs.[11]

-

Solvent Selection: Prepare a diverse library of at least 20-30 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane).

-

Slurry Conversion: a. Add an excess of this compound (~20 mg) to 1-2 mL of each selected solvent in a sealed vial. b. Agitate the slurry at two different temperatures (e.g., ambient and 40°C) for an extended period (e.g., 7 days) to allow for equilibration to the most stable form under those conditions. c. After equilibration, isolate the solids by filtration and air-dry them.

-

Controlled Cooling Crystallization: a. Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50°C). b. Cool the solutions to a lower temperature (e.g., 5°C) at different rates (e.g., fast cool at 20°C/min and slow cool at 0.1°C/min). c. Isolate the resulting crystals by filtration.

-

Solvent Evaporation: a. Prepare dilute solutions of this compound in volatile solvents. b. Allow the solvent to evaporate slowly under ambient conditions and rapidly in a vacuum oven. c. Collect the solid residues.

-

Anti-Solvent Precipitation: a. Prepare a concentrated solution of this compound in a "good" solvent. b. Add this solution dropwise to a larger volume of a pre-chilled "anti-solvent" (in which this compound is poorly soluble) under vigorous stirring. c. Isolate the precipitate by filtration.

Causality: PXRD is the primary and most definitive technique for identifying crystalline polymorphs. Each unique crystal structure will produce a distinct diffraction pattern, acting as a fingerprint for that solid form.[12][13]

-

Sample Preparation: Gently grind a small amount (~5-10 mg) of the crystalline sample to ensure a random orientation of the crystallites. Mount the powder onto a zero-background sample holder.[5]

-

Instrument Setup:

-

X-ray Source: CuKα radiation (λ = 1.5406 Å).

-

Generator Settings: 40 kV and 40 mA.

-

Scan Range: 2° to 40° in 2θ.

-

Scan Speed (Step Size): 0.02° per step with a count time of 1-2 seconds per step.[12]

-

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis: a. Process the raw data by subtracting the background and smoothing the signal if necessary. b. Identify the peak positions (in 2θ) and their relative intensities. c. Compare the diffraction patterns from all crystallization experiments. Unique patterns indicate the presence of new solid forms.

Causality: DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid phase transitions.[14] It provides crucial information about the thermodynamic stability and relationships between different polymorphs.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Instrument Setup:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C for this compound) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen (flow rate ~50 mL/min).

-

-

Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: a. Analyze the resulting thermogram to identify thermal events. b. Determine the onset temperature and peak maximum of endotherms (e.g., melting) and exotherms (e.g., crystallization or degradation). c. Integrate the peak area to calculate the enthalpy of the transition (e.g., enthalpy of fusion). d. Different polymorphs will typically exhibit different melting points and enthalpies of fusion. According to the energy/temperature phase rule, the polymorph with the higher melting point is generally the more stable form.

Conclusion and Future Directions

The provided protocols for polymorphic screening and characterization by PXRD and DSC offer a robust framework for any research or development program focused on this compound or other fluoroquinolone APIs. By systematically applying these methodologies, scientists can confidently identify, characterize, and select the optimal solid form for development, ensuring the delivery of a safe, effective, and consistent drug product. Future work should aim to fully characterize the anhydride and hemihydrate forms and explore the potential for other co-crystals and true polymorphs of this compound.

References

- 1. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 2. mdpi.com [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. mcgill.ca [mcgill.ca]

- 5. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 6. Crystal Structures of this compound Anhydride and Its Hemihydrate [jstage.jst.go.jp]

- 7. Crystal Structures of this compound Anhydride and Its Hemihydrate [jstage.jst.go.jp]

- 8. Co-crystal of this compound with oxalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 12. scribd.com [scribd.com]

- 13. torontech.com [torontech.com]

- 14. s4science.at [s4science.at]

An In-depth Technical Guide to the Spectroscopic Analysis of Nadifloxacin

Introduction

Nadifloxacin, a potent topical fluoroquinolone antibiotic, is a cornerstone in the treatment of acne vulgaris and other bacterial skin infections.[1] Its efficacy is rooted in its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and synthesis, thereby halting bacterial proliferation.[1][2] The precise chemical structure of this compound, (RS)-9-Fluoro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid[1], dictates its therapeutic activity. Consequently, rigorous structural elucidation and characterization are paramount in its research, development, and quality control.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical choices. By understanding the spectroscopic fingerprint of this compound, we can ensure its identity, purity, and stability, safeguarding its clinical effectiveness.

Molecular Structure of this compound

A foundational understanding of this compound's molecular architecture is essential for interpreting its spectroscopic data. The molecule possesses a complex, polycyclic structure with various functional groups that give rise to characteristic signals in different spectroscopic analyses.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the elucidation of the carbon-hydrogen framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.95 | d, J = 3.0 Hz | 1H | C3-H |

| 7.84 | dd, J = 12.5, 3.0 Hz | 1H | C10-H |

| 4.96–4.83 | m | 1H | C5-H |

| 4.28–4.20 | m | 1H | C18-H |

| 3.66–3.60 | m | 1H | C20-H |

| 3.58–3.43 | m | 2H | C23-H₂ |

Note: The assignments are based on data from a study on this compound glycosides and may require further confirmation for the parent compound.[3]

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| 206.32 | Ketone C=O |

| 176.49, 166.35 | Carboxyl C=O |

| 147.56 | C3 |

| 133.81 | Aromatic C |

| 109.06 | C10 |

| 106.17 | C18 |

| 83.54 | C21 |

| 82.58 | C19 |

| 77.09 | C20 |

| 61.25 | C22 |

| 57.10 | C5 |

| 49.40 | C13 and C14 |

| 33.70 | C15 or C17 |

| 30.64 | C6 |

| 19.62 | C12 |

| 18.63 | C7 |

Note: The assignments are based on data from a study on this compound glycosides and may require further confirmation for the parent compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the final spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Functional Group |

| 3487 | O–H stretching |

| 2945 | C–H stretching |

| 1708 | C=O acid stretching |

| 1622 | C=O keto stretching |

| 1526 | C=C aromatic stretching |

| 1466 | C–H bending of CH₂ |

| 1070 | C–F stretching |

Note: The IR absorption data is based on a study of a potential impurity of levothis compound, which is structurally very similar to this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem MS (MS/MS): To study fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

Data Interpretation:

The protonated molecular ion of this compound is observed at an m/z of 361. The fragmentation pattern provides valuable structural information.

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The application of these techniques in a concerted manner is indispensable for the quality control of this compound, ensuring its chemical integrity and, ultimately, its therapeutic efficacy and safety.

References

The Molecular Gambit: An In-depth Technical Guide to the Mechanism of Action of Nadifloxacin on DNA Gyrase

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of nadifloxacin, with a specific focus on its interaction with bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's action, the experimental methodologies used to elucidate this mechanism, and the structural basis of its inhibitory effects.

Introduction: The Strategic Targeting of Bacterial Replication

This compound is a potent, broad-spectrum fluoroquinolone antibiotic primarily used in topical formulations for the treatment of skin infections, including acne vulgaris.[1][2] Its efficacy stems from its ability to disrupt the essential process of bacterial DNA replication by targeting a critical enzyme: DNA gyrase.[1][3][4] This enzyme, a type II topoisomerase, is vital for maintaining the proper topology of bacterial DNA, a function indispensable for replication, transcription, and repair. The selective inhibition of bacterial DNA gyrase, an enzyme with no direct counterpart in human cells, forms the basis of this compound's therapeutic success and favorable safety profile.[4][5]

This guide will dissect the intricate interplay between this compound, DNA, and DNA gyrase, providing a granular understanding of the drug's mechanism of action. We will explore the formation of the ternary drug-enzyme-DNA complex, the subsequent inhibition of enzymatic activity, and the ultimate bactericidal consequences.

The Target: A Primer on Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[6] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process that is crucial for relieving the torsional stress that arises during DNA replication and transcription.[6] The catalytic cycle of DNA gyrase involves a series of coordinated steps:

-

DNA Binding: The enzyme binds to a segment of DNA, known as the G-segment (gate segment).

-

DNA Cleavage: The GyrA subunits mediate a transient double-strand break in the G-segment. This cleavage is facilitated by the formation of a covalent bond between a tyrosine residue in each GyrA subunit and the 5'-phosphate of the cleaved DNA.[6][7]

-

Strand Passage: Another segment of DNA, the T-segment (transported segment), is passed through the break in the G-segment.

-

DNA Re-ligation: The G-segment is resealed, and the T-segment is released.

This entire process is an ATP-dependent reaction, with the GyrB subunits responsible for ATP hydrolysis, which provides the energy for the conformational changes required for strand passage.[6]

The Molecular Checkmate: this compound's Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by interrupting the catalytic cycle of DNA gyrase.[3][8] The core of its mechanism is the stabilization of the "cleavage complex," a transient intermediate in which the DNA is cleaved and covalently attached to the GyrA subunits.[6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.

The sequence of events is as follows:

-

Formation of the Ternary Complex: this compound does not bind effectively to either DNA or DNA gyrase alone. Instead, it demonstrates a high affinity for the complex formed between DNA gyrase and DNA.[9][10] This leads to the formation of a stable ternary complex: this compound-DNA gyrase-DNA.[9]

-

Intercalation and Interaction: Within this ternary complex, this compound molecules are thought to intercalate into the DNA at the site of the double-strand break.[11] Crucially, the drug also establishes specific interactions with amino acid residues in both the GyrA and GyrB subunits of the enzyme.[9] A magnesium ion often plays a role in bridging the interaction between the fluoroquinolone and the enzyme.[9][12]

-

Inhibition of DNA Re-ligation: By binding to this cleavage complex, this compound physically obstructs the re-ligation of the broken DNA strands. This effectively traps the enzyme in a state where it is covalently linked to the cleaved DNA.

-

Induction of Double-Strand Breaks: The stalled replication forks and transcription machinery eventually collide with these stabilized cleavage complexes, leading to the release of irreversible double-strand DNA breaks.[7]

-

Cell Death: The accumulation of these lethal DNA lesions triggers the bacterial SOS response and ultimately leads to programmed cell death.

In Staphylococcus aureus, a common target for this compound, DNA gyrase is considered the primary target, with resistance often associated with mutations in the GyrA subunit.

Visualizing the Interaction: A Molecular Docking Perspective

While a specific X-ray crystal structure of this compound bound to the DNA gyrase-DNA complex is not publicly available, molecular docking studies provide valuable insights into the potential binding interactions. The following diagram, generated based on published docking analyses, illustrates the key interactions between this compound and the active site of DNA gyrase.

Figure 1: A conceptual diagram illustrating the key interactions of this compound within the DNA gyrase-DNA cleavage complex, based on molecular docking studies.

Experimental Validation: Protocols for Elucidating the Mechanism

The mechanism of action of this compound on DNA gyrase can be rigorously investigated through a series of well-established biochemical assays. The following protocols provide a framework for assessing the inhibitory activity of this compound and other potential DNA gyrase inhibitors.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the primary catalytic activity of DNA gyrase: the introduction of negative supercoils into relaxed circular DNA.

Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP. The enzyme introduces negative supercoils, causing the DNA to migrate faster through an agarose gel compared to the relaxed form. An inhibitor will prevent this supercoiling, resulting in a band that migrates at the same position as the relaxed DNA control.

Experimental Protocol:

-

Reaction Setup: Prepare the following reaction mixture on ice in a total volume of 20 µL:

-

5X DNA Gyrase Reaction Buffer: 4 µL (Final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

Relaxed pBR322 DNA (1 µg/µL): 0.5 µL (Final concentration: 25 ng/µL)

-

10 mM ATP: 2 µL (Final concentration: 1 mM)

-

This compound (or test compound) at various concentrations (dissolved in DMSO or water): 1 µL

-

Nuclease-free water: to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified DNA gyrase (e.g., from E. coli or S. aureus) to each reaction tube. The optimal enzyme concentration should be predetermined to achieve complete supercoiling in the absence of an inhibitor.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (e.g., containing 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, and 1% SDS).

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1X TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) or a safer alternative and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band. The IC₅₀ value (the concentration of inhibitor required to reduce supercoiling by 50%) can be determined by quantifying the band intensities.

Data Presentation:

| This compound (µM) | % Supercoiled DNA | % Relaxed DNA |

| 0 (Control) | 95 | 5 |

| 0.1 | 80 | 20 |

| 1 | 50 | 50 |

| 10 | 10 | 90 |

| 100 | <5 | >95 |

DNA Cleavage Assay

This assay is designed to detect the stabilization of the covalent DNA-gyrase cleavage complex, a hallmark of quinolone activity.

Principle: DNA gyrase is incubated with supercoiled plasmid DNA in the presence of a quinolone. The drug traps the enzyme in the cleavage complex. Subsequent treatment with a denaturing agent (like SDS) and a protease (proteinase K) results in the release of linearized plasmid DNA, which can be separated from the supercoiled and nicked forms by agarose gel electrophoresis.

Experimental Protocol:

-

Reaction Setup: Prepare the following reaction mixture on ice in a total volume of 20 µL:

-

5X DNA Gyrase Cleavage Buffer: 4 µL (Similar to supercoiling buffer but may lack ATP, as it is not required for cleavage stabilization by quinolones)[7]

-

Supercoiled pBR322 DNA (1 µg/µL): 0.5 µL (Final concentration: 25 ng/µL)[4]

-

This compound (or test compound) at various concentrations: 1 µL

-

Nuclease-free water: to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified DNA gyrase. Note that a higher concentration of enzyme may be required for cleavage assays compared to supercoiling assays.[7]

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.[7]

-

Trapping the Cleavage Complex: Add 2 µL of 10% SDS and mix gently. Incubate at 37°C for 15 minutes.

-

Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for an additional 30 minutes to digest the gyrase covalently attached to the DNA.[4]

-

Reaction Termination and Sample Preparation: Stop the reaction by adding 4 µL of 6X Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis as described for the supercoiling assay.

-

Visualization and Analysis: Stain and visualize the gel. The appearance of a linearized plasmid DNA band indicates the stabilization of the cleavage complex. The amount of linear DNA can be quantified to determine the dose-dependent effect of the inhibitor.

Data Presentation:

| This compound (µM) | % Supercoiled DNA | % Nicked DNA | % Linear DNA |

| 0 (Control) | 98 | 2 | 0 |

| 1 | 85 | 5 | 10 |

| 10 | 40 | 15 | 45 |

| 50 | 10 | 20 | 70 |

Experimental Workflow Diagram

Figure 2: A flowchart outlining the key steps in the DNA gyrase supercoiling inhibition and DNA cleavage assays.

Conclusion: A Potent and Precise Antibacterial Strategy

The mechanism of action of this compound on DNA gyrase exemplifies a highly effective strategy for antibacterial therapy. By targeting an essential bacterial enzyme and stabilizing a lethal intermediate in its catalytic cycle, this compound efficiently disrupts DNA replication and triggers cell death. The in-depth understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design of new fluoroquinolone derivatives with enhanced potency and the ability to overcome emerging resistance. As we continue to face the challenge of antibiotic resistance, a profound knowledge of the molecular interactions between drugs and their targets will remain a cornerstone of infectious disease research and drug development.

References

- 1. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. inspiralis.com [inspiralis.com]

- 5. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.unimib.it [elearning.unimib.it]

- 12. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and this compound resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Nadifloxacin: A Chemist's Perspective on a Topical Antibiotic

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Nadifloxacin

This compound is a potent, broad-spectrum fluoroquinolone antibiotic distinguished by its synthetic, tricyclic benzoquinolizine skeleton.[1][2] Clinically, it is primarily formulated for topical application to treat acne vulgaris and other bacterial skin infections.[1][3][4] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and synthesis, thereby exerting a bactericidal effect against a range of Gram-positive and Gram-negative bacteria, including Propionibacterium acnes and Staphylococcus aureus.[1][4][5]

For the formulation scientist and drug development professional, the clinical success of a molecule like this compound is intrinsically linked to its fundamental physicochemical properties. These characteristics govern its behavior in various solvents, its ability to permeate biological membranes, its stability in formulations, and ultimately, its bioavailability at the target site. This guide provides a detailed exploration of the core physicochemical attributes of this compound, with a primary focus on its solubility profile. We will delve into the experimental methodologies used for its characterization, explaining the scientific rationale behind these techniques, and discuss how its inherent properties influence formulation strategies.

Core Physicochemical Characteristics

A thorough understanding of a drug's intrinsic properties is the foundation of rational drug development. These parameters are not mere data points but clues to the molecule's behavior and potential challenges in formulation.

Molecular Structure and Identity

This compound's chemical identity is defined by its unique structure, which is the source of its therapeutic activity and its physicochemical nature.

-

IUPAC Name: 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6]

-

Molecular Weight: 360.38 g/mol [1][7] (also reported as 360.4 g/mol [5][6][8])

The structure features a carboxylic acid group, a tertiary amine within the piperidinyl ring, and a ketone, making it a zwitterionic molecule at physiological pH. The fluorine atom at the C-7 position is characteristic of many potent fluoroquinolones.

Physical State and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, stability, and dissolution characteristics.

-

Appearance: this compound typically presents as a white to off-white or yellow crystalline solid.[7] Microscopic analysis has revealed a needle-shaped crystal morphology.[2]

-

Melting Point: The melting point is reported in the range of 245–247°C, with decomposition.[7] Another study reports a melting point of 247°C.[9] It is important to note that thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide more precise characterization. For instance, a study on a this compound co-crystal reported the melting point of the pure drug to be 478.9 K (205.75 °C), highlighting that values can vary depending on the analytical method and the crystal form.[10]

Partition Coefficient and Ionization Constant

The lipophilicity and ionization state of a drug are paramount for predicting its absorption and distribution.

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a drug. The calculated XLogP3 value for this compound is 2.9, suggesting it is a moderately lipophilic compound.[6][8][11] Another source reports a Log P value of 2.47.[12] This lipophilicity is essential for its penetration into the pilosebaceous units in the skin to treat acne.

-

pKa (Acid Dissociation Constant): The predicted pKa for this compound is 5.55 ± 0.40.[7] This value likely corresponds to the carboxylic acid group. The presence of both an acidic carboxylic group and a basic piperidinyl nitrogen means its net charge and, consequently, its solubility, will be highly dependent on the pH of the surrounding medium.

Summary of Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁FN₂O₄ | [5][6][8] |

| Molecular Weight | 360.38 - 360.4 g/mol | [1][6][7][8] |

| Appearance | White to yellow crystalline solid | [7] |

| Melting Point | 245-247°C (with decomposition) | [7][9] |

| LogP | 2.47 - 2.9 | [8][12] |

| pKa (Predicted) | 5.55 ± 0.40 | [7] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter that dictates its formulation possibilities and bioavailability. Its poor aqueous solubility is a well-documented challenge that necessitates advanced formulation strategies for effective delivery.[12][13][14]

Solubility in Various Solvents

This compound exhibits a classic profile of a lipophilic drug, with poor solubility in aqueous media and better solubility in certain organic solvents.

-

Aqueous Solubility: It is generally described as "insoluble" or having "poor" solubility in water.[1][3][4][12]

-

Polar Organic Solvents:

-

Aprotic Organic Solvents:

Quantitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble / < 0.1 mg/mL | [1][3][4] |

| Ethanol | Insoluble / ~0.25 mg/mL | [1][3][5] |

| DMSO | ≥14.3 - 25 mg/mL | [3][4][5] |

| Dimethyl Formamide | ~25 mg/mL | [5] |

| Transcutol P | ~7.1 mg/mL | [12] |

| Capryol 90 | ~2.1 mg/mL | [12] |

Factors Influencing this compound Solubility

The solubility of a drug is not a fixed number but a dynamic property influenced by several environmental and structural factors.[15]

1. pH: As a zwitterionic compound with an acidic pKa around 5.55, this compound's solubility is expected to be lowest near its isoelectric point and increase significantly at pH values above and below this point.

-

In acidic media (pH < pKa): The carboxylic acid group is protonated (-COOH), while the piperidinyl nitrogen can be protonated, leading to a net positive charge and the formation of a more soluble salt.

-

In alkaline media (pH > pKa): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is more water-soluble.

2. Solid-State Properties (Polymorphism & Co-crystals): The arrangement of molecules in the crystal lattice affects the energy required to break the lattice and dissolve the substance.

-

Crystal Form: Studies on this compound creams have shown that the drug can precipitate out of the formulation as needle-shaped crystals, indicating that the solubility limit can be easily exceeded and that physical stability is a concern.[2] This also suggests the potential for different polymorphic forms, which would have different solubilities.

-

Co-crystals: A proven strategy to enhance the solubility of poorly soluble drugs is the formation of co-crystals.[10] A 2:1 co-crystal of this compound with oxalic acid has been successfully synthesized.[10][16] Such multi-component crystals modify the crystal lattice energy, often leading to improved solubility and dissolution rates compared to the parent API.[10]

3. Temperature: For most endothermic dissolution processes, solubility increases with temperature.[15] While specific data for this compound is scarce, this general principle applies and can be leveraged during formulation processes, such as dissolving the drug in a heated solvent before incorporation into the final dosage form.

Experimental Methodologies for Physicochemical Characterization

The data presented in this guide are derived from specific, validated analytical methods. Understanding these protocols is crucial for reproducing results and developing new analytical procedures.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the intrinsic solubility of a compound in a given solvent.

Causality and Rationale: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility of the most stable solid form under the specified conditions. The 24-48 hour agitation period provides sufficient time for the dissolution process to complete. Centrifugation is a critical step to separate undissolved solids from the saturated solution, preventing artificially high readings.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Place the container in a constant-temperature water bath shaker (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.[12]

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

Protocol 2: Analytical Quantification by UV-Vis Spectrophotometry

A rapid and straightforward method for quantifying this compound, especially for solubility and dissolution studies.

Causality and Rationale: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is selected for its simplicity and speed. The choice of wavelength (λmax) is critical; analysis at the wavelength of maximum absorbance provides the highest sensitivity and minimizes interference. For this compound in methanol, the λmax is reported to be around 296 nm.[9][17]

Step-by-Step Methodology:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.

-

λmax Determination: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) from a stock solution.

-

Measurement: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of unknown samples based on their measured absorbance.

Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification in complex matrices and for stability-indicating assays due to its high specificity and sensitivity.

Causality and Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. This separation capability allows for the accurate quantification of the analyte even in the presence of impurities, degradation products, or formulation excipients. A reverse-phase C18 column is commonly used, which separates molecules based on their hydrophobicity.

Example HPLC Method Parameters:

-

Column: Zorbax SB C18 (150 × 4.6 mm, 5 µm particle size)[18][19]

-

Mobile Phase: A mixture of 0.05% v/v trifluoroacetic acid in water and acetonitrile (e.g., 70:30 v/v)[18][19]

-

Retention Time: Approximately 10.5 minutes under these conditions[18][19]

Visualizing Experimental Workflows

Diagrams can clarify complex experimental sequences. Below are Graphviz representations of the key protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for HPLC-based Quantification.

Formulation Strategies to Overcome Solubility Challenges

The poor aqueous solubility of this compound is a significant hurdle for formulation, particularly for applications beyond topical creams. Researchers have explored several strategies to enhance its solubility and delivery.

-

Microemulsions: Microemulsion systems, composed of oil, water, a surfactant, and a co-surfactant, can significantly increase the solubility of lipophilic drugs.[12][13] Studies have successfully formulated this compound into microemulsion gels, which showed enhanced skin permeation compared to conventional creams.[12][13] The maximum solubility of this compound in one optimized microemulsion system was found to be 0.25%.[12][13]

-

Chemical Modification (Glycosylation): Covalently attaching a sugar moiety to a drug molecule is a classic prodrug strategy to improve water solubility. The synthesis of this compound glycosides has been shown to dramatically improve aqueous solubility, with calculated Log P values dropping from 1.79 for the parent drug to as low as 0.05 for a hexose glycoside.[14] This modification opens the possibility for developing aqueous-based formulations for different routes of administration.[14]

Conclusion

This compound is a moderately lipophilic, crystalline solid with poor aqueous solubility, a characteristic that defines its pharmaceutical development pathway. Its solubility is highly dependent on pH, solvent polarity, and its solid-state form. The data and protocols summarized in this guide underscore the importance of a thorough physicochemical characterization in drug development. For researchers and scientists, overcoming the solubility limitations of this compound through innovative formulation strategies like microemulsions, or chemical modifications like co-crystallization and glycosylation, remains a key area of investigation to unlock the full therapeutic potential of this effective antibiotic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. libir.josai.ac.jp [libir.josai.ac.jp]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C19H21FN2O4 | CID 4410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 124858-35-1 [chemicalbook.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Co-crystal of this compound with oxalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-nadifloxacin | C19H21FN2O4 | CID 10007294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Microemulsion Gel System of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and evaluation of microemulsion gel system of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycosides of this compound—Synthesis and Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascendiacdmo.com [ascendiacdmo.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Nadifloxacin

Preamble: Situating Nadifloxacin in the Antimicrobial Landscape

This compound is a synthetic fluoroquinolone antimicrobial agent distinguished by its broad-spectrum activity and established clinical use, primarily in topical formulations for dermatological infections.[1][2][3][4] This guide provides a comprehensive technical overview of its in vitro antibacterial spectrum, delves into the molecular basis of its activity, and furnishes detailed protocols for its evaluation. The content herein is curated for researchers, microbiologists, and drug development professionals seeking a deep, actionable understanding of this compound's properties. Our approach eschews a rigid template, instead allowing the scientific narrative—from mechanism to empirical data and methodology—to dictate a logical and insightful structure.

Section 1: The Molecular Logic of this compound's Bactericidal Action

The efficacy of any antimicrobial agent is fundamentally rooted in its molecular mechanism. Understanding this provides the causal framework for interpreting its spectrum of activity. This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication and maintenance: DNA gyrase and topoisomerase IV.[2][5][6]

1.1. Dual-Target Inhibition: A Strategy Against Resistance

The primary targets of this compound are the bacterial type II topoisomerases.[2][6]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription.[5] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme's main role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[5][6] In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is a key target.

This compound's ability to inhibit both enzymes is a significant advantage.[5] This dual-target mechanism means that for high-level resistance to emerge, a bacterium would likely need to acquire mutations in the genes encoding both enzymes, a less probable event than a single-target mutation.[5] The drug stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately triggering cell death.[5] Interestingly, in S. aureus, DNA gyrase has been suggested as the primary target for this compound, which is a distinguishing feature among fluoroquinolones.[2][7]

1.2. Mechanistic Pathway Diagram

The following diagram illustrates the logical flow of this compound's interaction with its bacterial targets.

Caption: Mechanism of this compound's bactericidal action.

Section 2: The In Vitro Antibacterial Spectrum of this compound

This compound demonstrates a broad spectrum of activity, encompassing clinically significant aerobic and anaerobic bacteria.[1][8][9] Its potency is particularly notable against pathogens implicated in skin and soft tissue infections. The minimum inhibitory concentration (MIC)—the lowest concentration of an antimicrobial that prevents visible growth of a microorganism—is the standard metric for quantifying this activity.

2.1. Summary of MIC Data

The following table synthesizes MIC data from multiple studies, providing a quantitative overview of this compound's potency. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Bacterial Species | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-Positive Aerobe | |||

| Methicillin-Susceptible (MSSA) | ~0.03 - 0.05 | 0.05 - 0.1 | [10][11] | |

| Methicillin-Resistant (MRSA) | 0.05 | 1.56 | [10][12] | |

| Staphylococcus epidermidis | Gram-Positive Aerobe | 0.05 | 0.78 | [10][11] |

| Streptococcus spp. | Gram-Positive Aerobe | N/A | 0.78 | [8][11][13] |

| Cutibacterium acnes | Gram-Positive Anaerobe | 0.20 | 0.20 - 0.5 | [2][3][10] |

| (formerly Propionibacterium acnes) | ||||

| Pseudomonas aeruginosa | Gram-Negative Aerobe | N/A | N/A | [1][4][14] |

Note: this compound has demonstrated effectiveness against P. aeruginosa in case reports of topical treatment for green nail syndrome, indicating clinical efficacy despite a lack of extensive tabulated MIC data in the provided search results.[4][14]

2.2. Key Insights from the Data

-

Potent Anti-Staphylococcal Activity: this compound exhibits high potency against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, as well as Staphylococcus epidermidis.[10][12] This is crucial for its application in skin infections where staphylococci are predominant pathogens.

-

Efficacy Against C. acnes: The compound is highly active against Cutibacterium acnes, the bacterium strongly implicated in the pathophysiology of acne vulgaris.[3][10][11] Studies have shown consistently low MIC values against this anaerobic organism.

-

Broad-Spectrum Coverage: The activity extends to other Gram-positive aerobes like Streptococcus species and includes Gram-negative organisms.[1][8][11][13] While detailed MIC ranges for many Gram-negatives are less frequently published in the context of its topical use, its effectiveness is acknowledged.[1][4][8]

-

Favorable Resistance Profile: Compared to other topical agents like clindamycin and erythromycin, this compound has demonstrated a lower incidence of resistance development in target pathogens like C. acnes.[3]

Section 3: Standardized Methodology for Determining In Vitro Susceptibility

The integrity of MIC data hinges on the rigorous application of standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the globally recognized frameworks for these methodologies.[15][16][17][18][19] The broth microdilution method, as detailed in CLSI document M07, is a cornerstone of reference susceptibility testing.[15][19][20]

3.1. Detailed Protocol: Broth Microdilution for Aerobic Bacteria

This protocol outlines the essential steps for determining the MIC of this compound against aerobic bacteria, such as Staphylococcus aureus, based on CLSI M07 guidelines.[15][19]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a liquid growth medium. The MIC is read as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.

Materials:

-

This compound analytical standard powder

-

Appropriate solvent for this compound (e.g., 0.1 N NaOH)[3]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing (e.g., S. aureus ATCC® 29213™ as a quality control strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Calibrated pipettes

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Calculate the volume of solvent required to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: A high-concentration stock is necessary for creating accurate serial dilutions and minimizes the volume of solvent added to the test medium, preventing potential inhibitory effects of the solvent itself.

-

Dissolve the powder completely in the appropriate solvent.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Create a working drug solution by diluting the stock solution in CAMHB.

-

Add 100 µL of this working solution to well 1. This well now contains the highest concentration to be tested.

-

Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Causality: This serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.

-

Well 11 serves as the positive growth control (no drug).

-

Well 12 can serve as a negative control/sterility check (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality: Standardizing the inoculum density is critical for test reproducibility. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs.

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (1 through 11) with 50 µL of the final bacterial suspension. The final volume in each well will be 100 µL.

-

Seal the plates or cover with a lid to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plates from the bottom using a reading mirror or automated plate reader.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet) as compared to the growth control well.

-

3.2. Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Section 4: Concluding Remarks for the Research Professional

This guide has systematically detailed the in vitro antibacterial profile of this compound, grounding its broad-spectrum activity in its dual-target mechanism of action against bacterial DNA gyrase and topoisomerase IV. The compiled MIC data substantiates its high potency against key dermatological pathogens, including resistant strains like MRSA. Furthermore, the provision of a detailed, standards-compliant protocol for MIC determination serves as a self-validating system for researchers aiming to replicate or expand upon these findings. For the drug development professional, this compound represents a case study in effective target engagement and a durable resistance profile, particularly in the topical application space. Future research may continue to explore its utility against a wider range of emerging pathogens and further elucidate the nuances of its interaction with bacterial topoisomerases.

References

- 1. researchgate.net [researchgate.net]

- 2. emrok.co.in [emrok.co.in]

- 3. Activity of this compound and three other antimicrobial agents against Cutibacterium acnes isolated from patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and this compound resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound for Bacterial Skin Infections: Results from Clinical and Post-Marketing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Antibacterial activity of this compound against Staphylococcus and Propionibacterium isolated from patients with dermatological infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity of this compound against methicillin-resistant Staphylococcus aureus isolated from skin infections: comparative study with seven other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of this compound (OPC-7251) and Seven Other Antimicrobial Agents against Aerobic and Anaerobic Gram-Positive Bacteria Isolated from Bacterial Skin Infections | Semantic Scholar [semanticscholar.org]

- 14. Green Nail Syndrome (Pseudomonas aeruginosa Nail Infection): Two Cases Successfully Treated with Topical this compound, an Acne Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. ESCMID: EUCAST [escmid.org]

- 17. EUCAST: EUCAST - Home [eucast.org]

- 18. EUCAST: Expert Rules [eucast.org]

- 19. researchgate.net [researchgate.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Anaerobic Frontier: A Technical Guide to the Activity of Nadifloxacin

This in-depth technical guide provides a comprehensive overview of the in vitro activity of nadifloxacin, a topical fluoroquinolone, against anaerobic bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial research, dermatology, and infectious diseases. This document delves into the core principles of this compound's mechanism of action, its spectrum of activity against clinically relevant anaerobes, established methodologies for susceptibility testing, and the known mechanisms of resistance.

Introduction: The Clinical Significance of Anaerobic Bacteria and the Role of this compound

Anaerobic bacteria are a major component of the normal human microbiota, yet they are also significant opportunistic pathogens responsible for a wide array of infections, including skin and soft tissue infections, intra-abdominal infections, and acne vulgaris. The treatment of anaerobic infections can be challenging due to their fastidious nature and increasing antimicrobial resistance.

This compound, a synthetic fluoroquinolone, has demonstrated a broad spectrum of antibacterial activity against both aerobic and anaerobic microorganisms.[1][2][3] Its primary application is in the topical treatment of acne vulgaris and other bacterial skin infections, where anaerobic bacteria such as Cutibacterium acnes (formerly Propionibacterium acnes) play a crucial pathogenic role.[4][5] Understanding the nuances of this compound's interaction with anaerobic bacteria is paramount for optimizing its clinical use and for the development of future antimicrobial strategies.

Mechanism of Action: Targeting the Core of Bacterial Replication

As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and, in some bacteria, topoisomerase IV.[6] In anaerobic bacteria, the primary target is believed to be DNA gyrase.

Diagram of this compound's Mechanism of Action:

Caption: Inhibition of DNA gyrase by this compound disrupts DNA replication, leading to bacterial cell death.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a critical step for the initiation of DNA replication and transcription. This disruption of essential cellular processes ultimately leads to bacterial cell death.